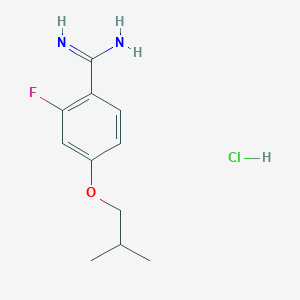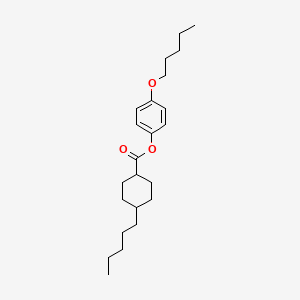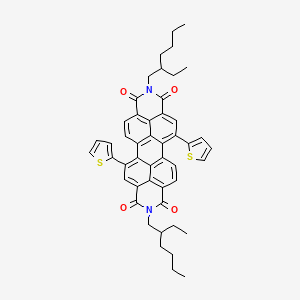
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid is an organic compound characterized by the presence of hydroxyl and iodine groups attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid typically involves the iodination of a precursor compound, such as 4-hydroxyphenylpropanoic acid. The iodination process can be carried out using iodine and an oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions often include controlled temperature and pH to ensure selective iodination at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms or removing them entirely.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated or partially reduced compounds.
Substitution: Functionalized aromatic derivatives with various substituents.
科学的研究の応用
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
類似化合物との比較
2-Hydroxy-3-(4-hydroxyphenyl)-propanoic acid: Lacks the iodine atoms, resulting in different chemical reactivity and biological activity.
3-(4-Hydroxy-3-iodophenyl)propanoic acid: Contains only one iodine atom, affecting its properties compared to the diiodinated compound.
Uniqueness: The presence of two iodine atoms in 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid distinguishes it from similar compounds, providing unique reactivity and potential applications. The iodine atoms can enhance the compound’s ability to participate in halogen bonding and influence its interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H8I2O4 |
|---|---|
分子量 |
433.97 g/mol |
IUPAC名 |
2-hydroxy-3-(4-hydroxy-3-iodophenyl)-3-iodopropanoic acid |
InChI |
InChI=1S/C9H8I2O4/c10-5-3-4(1-2-6(5)12)7(11)8(13)9(14)15/h1-3,7-8,12-13H,(H,14,15) |
InChIキー |
UDALISMPSMZAQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)O)I)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)





